2-Amino-1-(2-chlorophenyl)ethanol
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Overview
Description
2-Amino-1-(2-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H10ClNO . It is a white to yellow solid at room temperature and is known for its applications in various chemical and pharmaceutical processes . The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reduction of 2-Nitro-1-(2-chlorophenyl)ethanol: One common method involves the reduction of 2-nitro-1-(2-chlorophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to yield 2-amino-1-(2-chlorophenyl)ethanol .
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Amination of 2-Chloroacetophenone: Another method involves the amination of 2-chloroacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. This reaction also produces this compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 2-Amino-1-(2-chlorophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: The compound can be further reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents .
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Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions. For example, the hydroxyl group can be substituted with halogens using reagents like thionyl chloride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Amines or reduced derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry:
2-Amino-1-(2-chlorophenyl)ethanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar amino alcohols in biological systems .
Medicine:
It is investigated for its role in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions .
Industry:
In industrial applications, this compound is used in the production of specialty chemicals and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 2-amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanol
- 2-Amino-1-(2-bromophenyl)ethanol
- 2-Amino-1-(2-fluorophenyl)ethanol
Comparison:
2-Amino-1-(2-chlorophenyl)ethanol is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct reactivity and interaction profiles. For example, the chlorine atom in the 2-position can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .
Properties
IUPAC Name |
2-amino-1-(2-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFIEHMABUVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946176 |
Source
|
Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23496-56-2 |
Source
|
Record name | Benzenemethanol, alpha-(aminomethyl)-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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